Substrate Affinity Divergence: PolyG vs. PolyM Km Values Differentiate Bifunctional Alginate Lyases
A purified endo-type alginate lyase from Cellulophaga sp. NJ-1 demonstrated broad substrate specificity across sodium alginate, polyMG, polyM, and polyG blocks, but exhibited markedly higher affinity (lower Km) toward polyG (15.63 mM) and polyMG (23.90 mM) compared to polyM (53.61 mM) and sodium alginate (27.21 mM) [1]. This represents a 3.4-fold difference in Km between polyG and polyM substrates for the same enzyme preparation. In contrast, a bifunctional alginate lyase from Alteromonas sp. H-4 showed a Km for polyM that was 20-fold higher than for polyG (measured in mg/mL), demonstrating that even among bifunctional enzymes, the relative preference for M- versus G-rich regions varies substantially depending on the source organism [2].
| Evidence Dimension | Substrate binding affinity (Km) for polyG vs. polyM blocks |
|---|---|
| Target Compound Data | Cellulophaga sp. NJ-1 alginate lyase: Km for polyG = 15.63 mM; Km for polyM = 53.61 mM |
| Comparator Or Baseline | Alteromonas sp. H-4 alginate lyase: Km for polyM 20-fold higher than for polyG |
| Quantified Difference | Cellulophaga enzyme: 3.4-fold higher affinity for polyG over polyM. Alteromonas enzyme: 20-fold difference in Km between polyM and polyG. |
| Conditions | Cellulophaga sp. NJ-1: purified enzyme, assay conditions not fully specified in abstract. Alteromonas sp. H-4: purified extracellular enzyme, 32 kDa, pI 4.7. |
Why This Matters
Procurement decisions must align enzyme substrate preference with the intended alginate feedstock (e.g., high-G Laminaria hyperborea alginate vs. high-M Macrocystis pyrifera alginate) to ensure efficient depolymerization.
- [1] Zhu B, Chen M, Yin H, Du Y, Ning L. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase. Marine Drugs, 2016, 14(6): 108. DOI: 10.3390/md14060108. View Source
- [2] Sawabe T, Ohtsuka M, Ezura Y. Novel alginate lyases from marine bacterium Alteromonas sp. strain H-4. Carbohydrate Research, 1997, 304(1): 69-76. DOI: 10.1016/s0008-6215(97)00194-8. View Source
